molecular formula C27H23NO4 B3701411 7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B3701411
M. Wt: 425.5 g/mol
InChI Key: QORQQEKWAHTYBA-UHFFFAOYSA-N
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Description

The compound “7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also contains a 3,4-dihydro-1(2H)-quinolinyl group, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-2-one and quinolinyl groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chromen-2-one and quinolinyl groups would likely contribute significantly to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the chromen-2-one group might undergo reactions with nucleophiles, while the quinolinyl group might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and developing methods for its synthesis .

Properties

IUPAC Name

7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c1-18-24(31-17-25(29)28-15-7-11-20-10-5-6-12-23(20)28)14-13-21-22(16-26(30)32-27(18)21)19-8-3-2-4-9-19/h2-6,8-10,12-14,16H,7,11,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORQQEKWAHTYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Reactant of Route 3
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7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Reactant of Route 4
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7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

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